Cas no 1216151-36-8 (1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine)

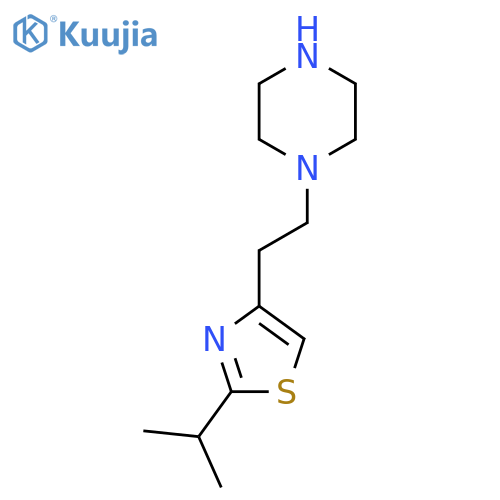

1216151-36-8 structure

商品名:1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine

1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine 化学的及び物理的性質

名前と識別子

-

- 1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine

- 1216151-36-8

- 1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine

- EN300-1846626

-

- インチ: 1S/C12H21N3S/c1-10(2)12-14-11(9-16-12)3-6-15-7-4-13-5-8-15/h9-10,13H,3-8H2,1-2H3

- InChIKey: BFTMBISZFVCEMG-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CCN2CCNCC2)N=C1C(C)C

計算された属性

- せいみつぶんしりょう: 239.14561886g/mol

- どういたいしつりょう: 239.14561886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 56.4Ų

1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1846626-0.5g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1846626-1.0g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1846626-5.0g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1846626-2.5g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1846626-10g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 10g |

$5774.0 | 2023-09-19 | ||

| Enamine | EN300-1846626-1g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1846626-0.05g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1846626-10.0g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1846626-0.25g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1846626-0.1g |

1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine |

1216151-36-8 | 0.1g |

$1183.0 | 2023-09-19 |

1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1216151-36-8 (1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量